7-(2-Chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a derivative of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, structurally related to xanthine derivatives. [] This class of compounds is known for its potential vasodilatory activity, making them relevant for research on conditions like asthma. [] Specifically, 7-(2-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has been investigated as a potential antiasthmatic agent due to its potential to act as a phosphodiesterase 3 (PDE3) inhibitor. []
The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is described in []. The process involves multiple steps, starting with the reaction of theophylline with chloroacetyl chloride to form an intermediate compound. This intermediate is then reacted with piperazine and subsequently with hydrazine hydrate to yield a key intermediate: 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione. Finally, this key intermediate is reacted with specific substituted aromatic amines to produce the final compound, 7-(2-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione. []
While not explicitly described for 7-(2-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, its proposed mechanism of action relates to its potential as a phosphodiesterase 3 (PDE3) inhibitor. [] PDE3 inhibitors block the breakdown of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in smooth muscle cells lead to relaxation, potentially explaining the vasodilatory effects observed with this class of compounds. []
The primary application of 7-(2-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, as suggested by the research, is in the field of antiasthmatic drug development. [] Specifically, it has shown promising results as a potential pulmonary vasodilator. [] In preclinical studies, 7-(2-chlorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione demonstrated significant activity compared to cilostazol, a known PDE3 inhibitor used in the treatment of intermittent claudication. [] The study highlighted the superior activity of the compound with a dichloro substitution, suggesting the potential influence of electron-withdrawing groups on its pharmacological activity. []
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7